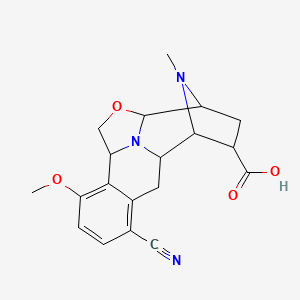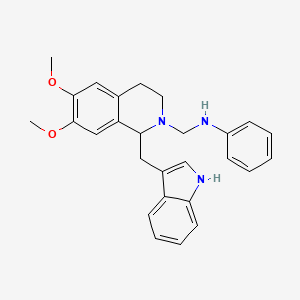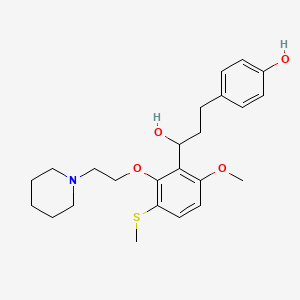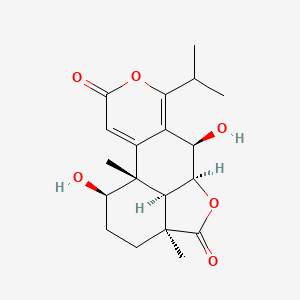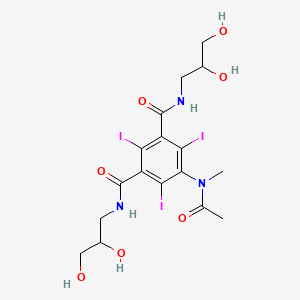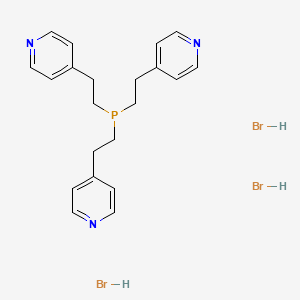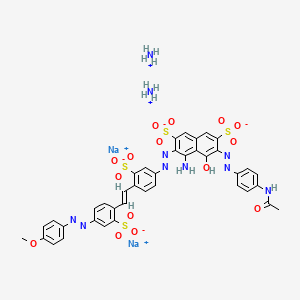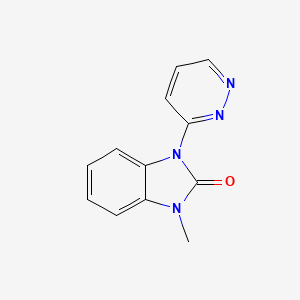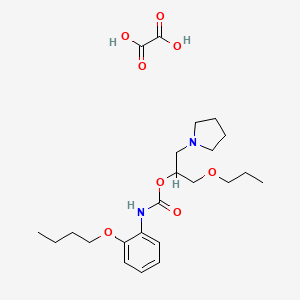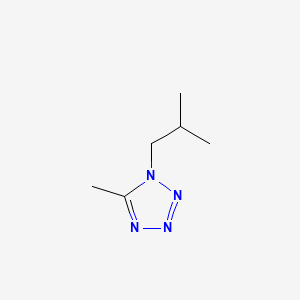
1-Isobutyl-5-methyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This high nitrogen content makes tetrazoles unique among stable heterocycles.
Méthodes De Préparation
The synthesis of 1-Isobutyl-5-methyl-1H-tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst. Various catalysts, such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate, can be used to facilitate this reaction . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial production methods often utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis and the use of heterogeneous catalysts are preferred for their efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
1-Isobutyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc chloride and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isobutyl-5-methyl-1H-tetrazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Isobutyl-5-methyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as antihypertensive and antibacterial activities . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.
Comparaison Avec Des Composés Similaires
1-Isobutyl-5-methyl-1H-tetrazole can be compared to other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the isobutyl group, leading to different chemical and biological properties.
1-Substituted 1H-1,2,3,4-tetrazoles: These compounds have various substituents at the 1-position, affecting their reactivity and applications.
5-Substituted 1H-tetrazoles: These derivatives have different substituents at the 5-position, influencing their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, material science, and beyond. Continued research and development in the synthesis and application of this compound will likely uncover even more uses and benefits.
Propriétés
Numéro CAS |
89534-00-9 |
|---|---|
Formule moléculaire |
C6H12N4 |
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
5-methyl-1-(2-methylpropyl)tetrazole |
InChI |
InChI=1S/C6H12N4/c1-5(2)4-10-6(3)7-8-9-10/h5H,4H2,1-3H3 |
Clé InChI |
OUEULNVXHMKTKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




